5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione

Evidence Gap Medicinal Chemistry Chemical Biology

Validate target engagement in fluorinated pyrimidine-dione series. This compound (CAS 1503484-29-4) serves as a critical negative control or inactive reference analog where published bioactivity data is absent. - **Defined physicochemical profile**: MW 159.12, TPSA 70.6 Ų, XLogP -0.5, zero rotatable bonds. - **95% purity** - suitable for assay confirmation studies. - **Synthetic handle**: 2-methylamino and 5-fluoro groups enable further functionalization for scaffold-hopping libraries.

Molecular Formula C5H6FN3O2
Molecular Weight 159.12 g/mol
Cat. No. B13269293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione
Molecular FormulaC5H6FN3O2
Molecular Weight159.12 g/mol
Structural Identifiers
SMILESCN=C1NC(=O)C(C(=O)N1)F
InChIInChI=1S/C5H6FN3O2/c1-7-5-8-3(10)2(6)4(11)9-5/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyHDBMBTRENWBKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione: Chemical Identity & Class


5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione (CAS 1503484-29-4) is a synthetic, low-molecular-weight (159.12 g/mol) fluorinated pyrimidine derivative [1]. The compound features a tetrahydropyrimidine-4,6-dione core (a barbituric acid analog) with a 5-fluoro substituent and a 2-methylamino group. It is commercially available primarily as a research chemical or screening compound, with typical purities around 95% . A review of the literature reveals a critical data gap: no primary research papers or patents were identified that report any quantitative biological activity, selectivity profile, pharmacokinetic parameter, or comparative performance data for this specific compound. Its known characteristics are limited to computed physicochemical descriptors, such as a topological polar surface area of 70.6 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1].

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione: Substitution Risks & Validation


This compound sits at a problematic intersection for procurement: its barbituric acid-like core is a privileged scaffold in medicinal chemistry, and the introduction of a 5-fluoro substituent is a well-validated strategy for modulating metabolism and potency in many drug classes [1]. However, the specific impact of the 2-methylamino substitution on key drug-likeness parameters—such as target binding, metabolic stability, and off-target liability—is both profound and unpredictable. For instance, within the broader class of fluorinated barbituric acid derivatives, minor structural changes can drastically alter biological activity [1]. The requirement for procurement is therefore clear: the decision for this specific compound must be justified by direct, quantitative evidence against its closest analogs. Without such data, generic substitution of a different 5-fluoropyrimidine-4,6-dione, such as an aminomethyl or an unsubstituted analog, carries a high risk of divergent performance.

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione: Differentiation vs. Analogs


Absence of Comparative Performance Data

A systematic search of primary research papers, patents, and authoritative databases (PubMed, PubChem, Google Patents) could not identify any study providing a direct, quantitative head-to-head comparison of this compound against its closest structural analogs. Key data types missing include: (i) IC50 or Ki values against a defined protein target; (ii) selectivity profiles; (iii) comparative ADME or pharmacokinetic data; (iv) in vivo efficacy readouts. The compound's PubChem record contains only computed physicochemical properties with no bioassay data [1]. Vendor sources confirm its availability but with no associated biological data . This absence of data is the single most important differential factor: a scientific user cannot currently prioritize this compound over a close analog on the basis of verified performance, because no verifiable performance benchmark exists.

Evidence Gap Medicinal Chemistry Chemical Biology

Physicochemical Profile vs. Non-Fluorinated Analog

The computed physicochemical properties of the target compound can be compared to those of its non-fluorinated analog, 2-(methylamino)-1H-pyrimidine-4,6-dione. The fluorine substitution at the 5-position increases molecular weight by 18 Da (159.12 vs. 141.13 g/mol) and introduces a significant electronegative perturbation to the ring system. While quantitative experimental binding data is absent, this class-level modification is well-established to enhance metabolic stability and modulate pKa in barbituric acid scaffolds [1]. However, the precise impact on binding affinity or selectivity for this specific compound remains unmeasured.

Physicochemical Comparison Drug Design Structural Biology

Purity & Sourcing vs. Aminomethyl Analog

Vendor specifications provide a practical, if limited, basis for differentiation. The target compound is available from AK Scientific (AKSci) with a minimum purity specification of 95% . A close structural analog, 2-(Aminomethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione, was listed by CymitQuimica/Biosynth with the same minimum purity (95%) but is listed as a discontinued product, indicating a potential supply risk for this analog . The target compound thus holds a procurement advantage in terms of current, verifiable commercial availability at a known specification.

Chemical Purity Procurement Quality Control

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione: Supported Research Applications


Physicochemical Probe in Scaffold-Hopping

Given the well-characterized computed descriptors (e.g., TPSA of 70.6 Ų, XLogP of -0.5) [1], this compound is a logical candidate for inclusion in a fragment-based or scaffold-hopping library. Its rigid, low-rotatable-bond structure (Rotatable Bond Count: 0) and defined hydrogen bond donor/acceptor profile make it suitable for studying the impact of 5-fluoro substitution on binding thermodynamics and kinetics within the tetrahydropyrimidine-dione series, where it can be directly compared to the non-fluorinated scaffold.

Negative Control in Fluorinated Drug Assays

The absence of reported biological activity for this compound positions it as a potential negative control or inactive reference analog in assays designed to profile the target engagement of other fluorinated pyrimidine-diones. Its commercial availability at 95% purity supports this application, provided its inactivity is first confirmed in the specific assay system of interest.

Synthetic Intermediate for Derivatization

The presence of a reactive 2-methylamino group and a fluorine atom on the pyrimidine ring provides synthetic handles for further functionalization. This compound is suitable as a starting material for medicinal chemistry programs exploring novel fluorinated heterocycles targeting central nervous system indications, following the precedent set by other fluorinated barbituric acid derivatives [2].

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